molecular formula C22H23FN2O4 B6929481 N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

Cat. No.: B6929481
M. Wt: 398.4 g/mol
InChI Key: WVNQZAFTYDWFON-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxan-4-yl group, and a benzoxazin-4-yl group

Properties

IUPAC Name

N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c23-16-4-3-5-18(14-16)25(17-9-12-28-13-10-17)21(26)8-11-24-19-6-1-2-7-20(19)29-15-22(24)27/h1-7,14,17H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNQZAFTYDWFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(C2=CC(=CC=C2)F)C(=O)CCN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the Benzoxazin-4-yl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazin-4-yl moiety.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinated reagents.

    Coupling with Oxan-4-yl Group: The oxan-4-yl group is typically introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
  • N-(3-bromophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide

Uniqueness

N-(3-fluorophenyl)-N-(oxan-4-yl)-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom’s electronegativity and size can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and applications.

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